Quizalofop-methyl
Overview
Description
Quizalofop-methyl is a post-emergence herbicide that effectively controls grass weeds . It is often detected in the environment and is used to control annual and perennial grass weeds in a variety of crops, including potatoes, sugar beet, peanuts, cotton, and flax . It is a member of the aryloxyphenoxypropionate (AOPP) group of herbicides .
Synthesis Analysis
Quizalofop-methyl is extensively metabolized. The major route of metabolism is hydrolysis of the ester linkage to form quizalofop (acid) and tetrahydrofurfuryl alcohol (THFA) . The metabolic patterns of all ester variants in plants were found to be similar with the parent ester .
Molecular Structure Analysis
The molecular formula of Quizalofop-methyl is C18H15ClN2O4 . Its average mass is 358.776 Da and its monoisotopic mass is 358.072021 Da .
Chemical Reactions Analysis
Quizalofop-methyl is a systemic herbicide that inhibits acetyl CoA carboxylase . It is absorbed from the leaf surface and translocated throughout the plant via the xylem and phloem, from the treated foliage to the root system, and accumulates in the meristematic tissue, thus inhibiting fatty acid biosynthesis .
Physical And Chemical Properties Analysis
Quizalofop-methyl has a density of 1.3±0.1 g/cm^3, a boiling point of 493.8±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.3 mmHg at 25°C . Its enthalpy of vaporization is 76.1±3.0 kJ/mol and its flash point is 252.4±28.7 °C .
Scientific Research Applications
Herbicide Residue and Safety
- Quizalofop-methyl is used as a herbicide in various crops, such as black gram and onion. Research has shown that its residue levels in crops and soil are typically below detection limits, suggesting safety for consumers and the environment (Mandal, Sahoo, Battu, & Singh, 2013); (Sahoo, Mandal, Singh, Kumar, Chahil, Battu, & Singh, 2013).
Agricultural Use and Weed Control
- Quizalofop-methyl shows efficacy in controlling narrow-leaved weeds in crops like blackgram and has no residual toxicity to succeeding crops (Mundra & Maliwal, 2012). Additionally, it has been effective as a postemergence herbicide in grain sorghum for grass control (Abit et al., 2011).
Environmental Impact
- Quizalofop-methyl's environmental impact has been studied, revealing its fast dissipation rate and minimal risk of contamination in adjacent water bodies and soil when used in sunflower cultivation (Mantzos et al., 2016).
Biodegradation and Environmental Remediation
- Research on the biodegradation of quizalofop-methyl by Methylobacterium populi shows potential for environmental remediation, with the bacteria capable of degrading the herbicide through cometabolism (Li et al., 2020).
Alternate Applications
- Quizalofop-methyl has been explored for use in different contexts, such as its combination with biodiesel as a substitute solvent in emulsifiable concentrate formulations, showing potential for environmentally friendly applications (Feng, 2009).
Soil and Microbial Interaction
- The herbicide's interaction with soil microorganisms has been studied, indicating its stimulation of N2-fixing bacteria and positive effects on nitrogen availability in soil (Das, Nayek, & Nongthombam, 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl 2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O4/c1-11(18(22)23-2)24-13-4-6-14(7-5-13)25-17-10-20-16-9-12(19)3-8-15(16)21-17/h3-11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHJGQYNECSZDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00868400 | |
Record name | Methyl 2-{4-[(6-chloroquinoxalin-2-yl)oxy]phenoxy}propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00868400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Quizalofop-methyl | |
CAS RN |
76578-13-7 | |
Record name | Quizalofop-methyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76578-13-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quizalofop-methyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076578137 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 2-{4-[(6-chloroquinoxalin-2-yl)oxy]phenoxy}propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00868400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | QUIZALOFOP-METHYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D64IHF370B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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